4-Bromo-1-isopropyl-1H-imidazole
Overview
Description
4-Bromo-1-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and an isopropyl group on the imidazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropyl-1H-imidazole can be achieved through various methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.
Amino Nitrile Method: This method involves the reaction of an amino nitrile with an aldehyde and ammonia.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods such as the Debus-Radziszewski synthesis and the reaction of α-halo ketones with ammonia or primary amines. These methods are preferred due to their high yields and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The imidazole ring can be reduced to form imidazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Products include substituted imidazoles with various functional groups such as amino, thiol, or alkoxy groups.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include imidazolines.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-imidazole involves its interaction with various molecular targets and pathways. The bromine atom and the isopropyl group on the imidazole ring contribute to its reactivity and binding affinity with target molecules. The compound can act as an enzyme inhibitor, ligand, or precursor in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-isopropyl-1H-imidazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-1-propan-2-ylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKIENGJPGMFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282129 | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623577-60-6 | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623577-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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